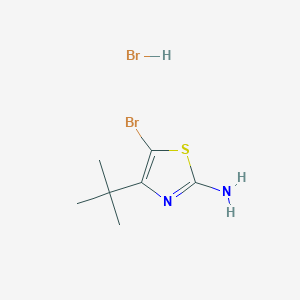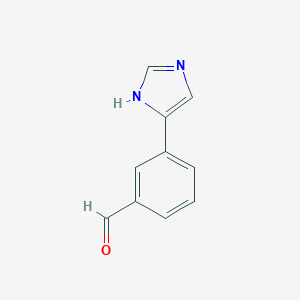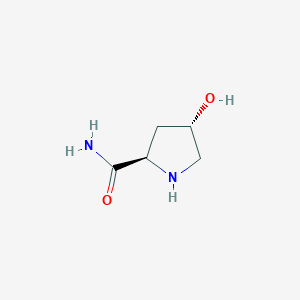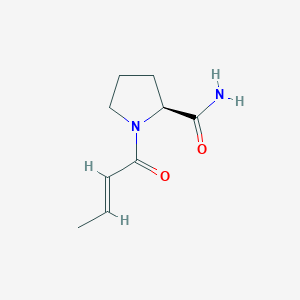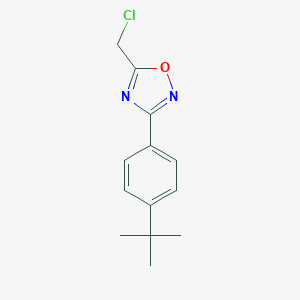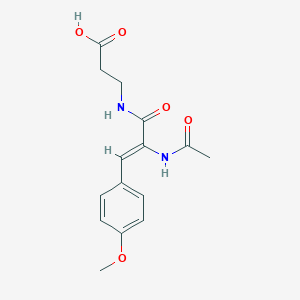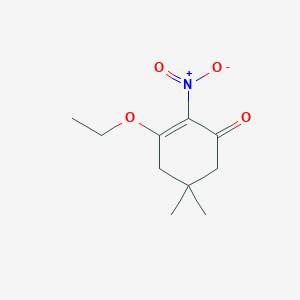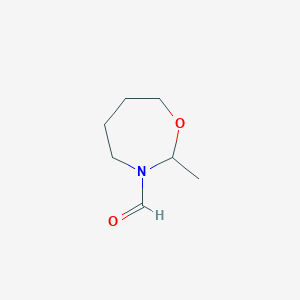
2-Methyl-1,3-oxazepane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-oxazepane-3-carbaldehyde is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound with the molecular formula C7H11NO2. The compound is commonly referred to as MOC and is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde. MOC has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a starting material for the production of drugs, and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-oxazepane-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. MOC is also known to be highly reactive, making it useful in various chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Methyl-1,3-oxazepane-3-carbaldehyde. However, it is known to have sedative and anxiolytic effects, making it useful in the production of drugs for the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,3-oxazepane-3-carbaldehyde has several advantages and limitations for lab experiments. Its high reactivity makes it useful in various organic reactions, and its sedative and anxiolytic effects make it useful in the production of drugs. However, its high reactivity can also make it difficult to handle and store, and it can be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-1,3-oxazepane-3-carbaldehyde in scientific research. One potential direction is the synthesis of new compounds for use in drug development. MOC could also be used as a catalyst in new organic reactions, leading to the development of new synthetic methods. Additionally, further research into the mechanism of action of MOC could lead to a better understanding of its reactivity and potential uses in scientific research.
Synthesemethoden
2-Methyl-1,3-oxazepane-3-carbaldehyde is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of a catalyst. The reaction results in the formation of MOC as the main product. Other methods of synthesis include the reaction of 2-methyl-3-oxazepanone with paraformaldehyde or the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-oxazepane-3-carbaldehyde has various scientific research applications, including as a reagent for the synthesis of other compounds. It is used as a starting material for the production of drugs, including antihistamines, anxiolytics, and sedatives. MOC is also used as a catalyst in organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.
Eigenschaften
CAS-Nummer |
174656-72-5 |
|---|---|
Produktname |
2-Methyl-1,3-oxazepane-3-carbaldehyde |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-methyl-1,3-oxazepane-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-7-8(6-9)4-2-3-5-10-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
DSNWFZIJFGFGPC-UHFFFAOYSA-N |
SMILES |
CC1N(CCCCO1)C=O |
Kanonische SMILES |
CC1N(CCCCO1)C=O |
Synonyme |
1,3-Oxazepine-3(2H)-carboxaldehyde, tetrahydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
